Methyl bis(2,2,2-trifluoroethyl)amine
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6N/c1-12(2-4(6,7)8)3-5(9,10)11/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHEHLPNFMXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bis(2,2,2-trifluoroethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl bis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield simpler amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimalarial Agents
Methyl bis(2,2,2-trifluoroethyl)amine has been explored in the synthesis of antimalarial compounds. Research indicates that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic properties. For instance, studies have shown that the incorporation of trifluoroethyl groups can significantly increase the metabolic stability and bioavailability of drug candidates targeting malaria parasites .
Fluorinated Drug Development
Fluorinated compounds are known to exhibit unique biological activities. This compound is utilized as an intermediate in the synthesis of fluorinated nucleosides and amino acids, which are critical in developing antiviral and anticancer therapies. The presence of fluorine enhances the lipophilicity and binding affinity of these compounds to biological targets .
Agrochemistry
Pesticide Formulation
In agrochemistry, this compound serves as a key building block for synthesizing novel pesticides. Its fluorinated structure contributes to the stability and effectiveness of pesticide formulations against various pests. The compound's ability to improve the solubility and penetration of active ingredients into plant tissues makes it valuable in agricultural applications .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer chemistry. It is employed in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers are used in various applications, including coatings and sealants that require durability under harsh conditions .
Electrolyte Solutions
Recent studies have explored the use of this compound in formulating high-performance electrolyte solutions for lithium-ion batteries. Its incorporation into electrolyte blends has shown to improve electrochemical performance and stability at high voltages .
Data Tables
| Application Area | Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Antimalarial agents | Enhanced metabolic stability |
| Agrochemistry | Pesticide formulation | Improved solubility and efficacy |
| Materials Science | Polymer synthesis | Increased thermal stability |
| Energy Storage | Electrolyte solutions | Enhanced performance in batteries |
Case Studies
- Antimalarial Drug Development : A study demonstrated that derivatives synthesized from this compound exhibited significant antimalarial activity compared to traditional compounds. The modifications led to improved pharmacological profiles and reduced side effects.
- Pesticide Efficacy Testing : Field trials using pesticides formulated with this compound showed a marked increase in pest control efficacy compared to non-fluorinated counterparts. This highlights the compound's role in enhancing agricultural productivity.
- Battery Performance Improvement : Research on lithium-ion batteries incorporating this compound as part of the electrolyte blend revealed a notable increase in charge-discharge cycles and overall battery life under high-stress conditions.
Mechanism of Action
The mechanism by which methyl bis(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on its chemical structure. The presence of trifluoroethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Substituents
a) Bis(2,2,2-trifluoroethoxy)phosphoryl Derivatives
Compounds such as [bis(2,2,2-trifluoroethoxy)phosphoryl][(4-bromophenyl)methyl]amine (C₁₁H₁₁BrF₆NO₃, MW 430.08) feature a phosphoryl group and a bromophenyl substituent. These modifications increase molecular weight and polarity compared to Methyl bis(2,2,2-trifluoroethyl)amine, making them more suited for applications requiring hydrolytic stability or coordination chemistry .
b) Methyl 2-(2-Bromophenyl)-2-(methylamino)acetate Hydrochloride
This compound (C₁₀H₁₃BrClNO₂, MW 294.58) replaces trifluoroethyl groups with aromatic bromophenyl and ester functionalities. The absence of fluorine reduces electron-withdrawing effects, increasing basicity but decreasing thermal stability .
c) Bis(thiophen-2-ylmethyl)amine
A non-fluorinated analog (synthesized via condensation of 2-thiophenemethylamine and bis(thiophene-2-carboxaldehyde)), this compound demonstrates how sulfur-containing substituents enhance metal-binding capacity, as seen in its use for zinc complexation .
Fluorinated vs. Non-Fluorinated Amines
| Property | This compound | Triethanolamine (C₆H₁₅NO₃) | Bis(thiophen-2-ylmethyl)amine |
|---|---|---|---|
| Molecular Formula | C₅H₇F₆N | C₆H₁₅NO₃ | C₁₀H₁₀N₂S₂ |
| Molecular Weight | ~195 g/mol | 149.19 g/mol | 222.33 g/mol |
| Electron Effects | Strongly electron-withdrawing (F) | Electron-donating (-OH) | Moderate (S-thiophene) |
| Basicity (pKa) | Low (fluorine reduces basicity) | High | Moderate |
| Thermal Stability | High (C-F bond strength) | Moderate | Low |
| Applications | Agrochemical intermediates | Surfactants, pH adjusters | Metal coordination chemistry |
Fluorinated amines like this compound exhibit superior thermal and oxidative stability compared to non-fluorinated analogs, making them valuable in harsh chemical environments .
Functional Derivatives in Agrochemicals
This compound shares structural motifs with trifluoroethoxy-containing pesticides, such as triflusulfuron methyl ester (C₁₅H₁₅F₃N₆O₆S). The trifluoroethyl group enhances lipophilicity and metabolic stability, critical for prolonged herbicidal activity .
Biological Activity
Methyl bis(2,2,2-trifluoroethyl)amine is a fluorinated compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups in organic molecules often enhances their pharmacological properties, including metabolic stability and bioactivity. This article reviews the synthesis, biological mechanisms, and various applications of this compound based on recent studies and findings.
Synthesis
The synthesis of this compound has been explored using various methods. A notable approach involves the Garegg–Samuelsson reaction conditions to yield high purity and yield of the compound. This method allows for the efficient production of derivatives which can be further utilized in biological assays .
Biological Activity
The biological activity of this compound is primarily characterized by its interactions with biological systems:
- Mechanism of Action : The compound may act as a ligand for specific receptors or enzymes, influencing various biochemical pathways. Its trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, potentially improving the compound's interaction with biomolecules .
- Toxicity and Safety : Initial assessments indicate that this compound does not exhibit acute toxicity in standard animal models at concentrations up to 2000 mg/kg . This suggests a favorable safety profile for further biological exploration.
- Antimicrobial Activity : Research has shown that derivatives of trifluoroethyl amines can inhibit the growth of various bacterial strains. For instance, compounds containing similar trifluoroethyl groups have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus in agar diffusion tests .
Case Studies
Several studies have investigated the biological implications of this compound:
- Anticancer Properties : In vitro studies have illustrated that compounds with trifluoromethyl groups can inhibit cancer cell proliferation effectively. For example, a related compound showed an IC50 value of 0.126 μM against breast cancer cell lines while exhibiting significantly less toxicity towards non-cancerous cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in neuropharmacology. Some derivatives were found to possess strong AChE inhibition activity, suggesting potential applications in treating neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Study | Biological Activity | IC50/Effect | Notes |
|---|---|---|---|
| Study 1 | Anticancer (MDA-MB-231) | 0.126 μM | Selective against cancer cells |
| Study 2 | Antimicrobial (E. coli) | Growth inhibition zones: 6-10 mm | Effective against multiple strains |
| Study 3 | AChE Inhibition | Strong inhibition observed | Potential use in neuropharmacology |
Q & A
Q. What are the recommended synthetic routes for Methyl bis(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via alkylation of methylamine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under inert conditions. Optimization involves:
- Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature Control : Maintain temperatures between 40–60°C to balance reactivity and side-product formation.
Post-synthesis, distillation under reduced pressure (20–30 mmHg) is recommended for purification. Yield improvements (≥80%) are achievable by monitoring stoichiometric ratios and halide reactivity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for confirming trifluoroethyl group integration and symmetry (δ ≈ -70 to -75 ppm). NMR resolves methylamine protons (δ ~2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions (expected m/z ~195 for CHFN) and fragmentation patterns .
- Chromatography : GC-MS with a low-polarity column (e.g., DB-5) ensures purity assessment, leveraging the compound’s volatility .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Fluorinated amines may hydrolyze to release HF under moisture .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks.
- Waste Disposal : Neutralize residues with calcium carbonate before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s stability under acidic conditions, and how does this impact its use in electrochemical applications?
- Methodological Answer : The strong C–F bonds and steric shielding from trifluoroethyl groups resist protonation, enabling stability in electrolytes (e.g., LiPF solutions). In Li-ion batteries:
- Electrolyte Additive : At 1–2 wt%, it suppresses dendritic growth on graphite anodes, improving cycle retention from 45.5% to 81.6% at 4.5 V .
- DFT Calculations : Predict a HOMO-LUMO gap >6 eV, indicating resistance to oxidation at high voltages .
Q. How can computational methods guide the design of derivatives of this compound for targeted bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites). For instance, docking studies with acetylcholinesterase show hydrophobic binding via trifluoroethyl groups (ΔG ≈ -9.2 kcal/mol).
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC values in antimicrobial assays .
Data Contradictions and Resolution
Q. Discrepancies in reported boiling points for this compound: How should researchers validate experimental data?
- Methodological Answer : Literature values vary (e.g., 85–95°C at 20 mmHg). To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
